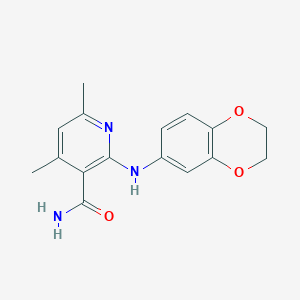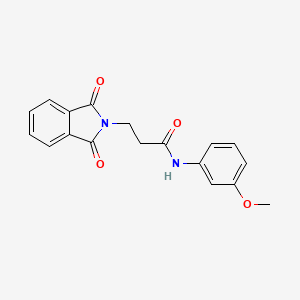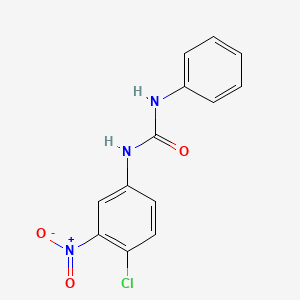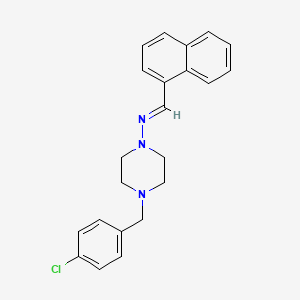![molecular formula C18H15F2N3O B5538564 3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)
3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound with a similar structural motif, were achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid, showcasing the complex synthetic routes needed to create such molecules (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction studies, provide insights into the conformation, bonding patterns, and spatial arrangement of atoms within the molecule. The molecular structure of related compounds, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, reveals similar conformations but different intermolecular interactions, highlighting the significance of halogen substitutions in determining molecular structure and behavior (Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile and its analogs often explore the reactivity of the fluorobenzoyl and piperazinyl groups. For example, the interaction of a related drug molecule with atmospheric pressure plasma jet (APPT) demonstrated bond-breaking and the formation of new photoproducts, revealing the compound's chemical reactivity under specific conditions (Tanişli et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The crystalline structure of related molecules, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, can shed light on the intermolecular interactions and stability of similar compounds (Faizi et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's applications and safety profile. Studies on related compounds emphasize the importance of functional groups and molecular structure in determining chemical properties and potential biological activity (Patel et al., 2020).
Applications De Recherche Scientifique
Synthesis Techniques and Molecular Structures
Recyclable Fluorous Synthesis : A microwave-assisted fluorous synthetic route has been developed for the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, showcasing a methodology for expanding compound libraries through the use of fluorous solid-phase extraction (F-SPE) and the reusability of fluorous oxime in synthesis processes (W. Ang et al., 2013).
Molecular Conformations and Interactions : Research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed that despite similar molecular conformations, the type of halogen (fluoro, chloro) influences the intermolecular interactions, such as hydrogen bonding, leading to different crystalline structures (Ninganayaka Mahesha et al., 2019).
Crystal Structure Analysis : Studies on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, derived from reactions involving ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, provide insights into the spatial arrangements and potential intermolecular interactions within similar compounds (Md. Serajul Haque Faizi et al., 2016).
Biological Applications and Pharmacological Potentials
Antibacterial Agents : The synthesis and evaluation of fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives have demonstrated significant antibacterial activity, indicating the potential of such compounds in developing new antimicrobial treatments (Amit B. Patel et al., 2020).
Antitumor and Antihistaminic Activities : Various studies have focused on the synthesis of fluorinated derivatives for potential antitumor and antihistaminic applications. For instance, fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have shown potent cytotoxicity in vitro against specific cancer cell lines, highlighting the role of fluorination in enhancing antitumor activity (I. Hutchinson et al., 2001). Similarly, benzimidazole derivatives with fluorophenol substitution have been investigated for their antihistaminic potential, contributing to the development of novel therapeutic agents for allergic diseases (R. Gadhave et al., 2012).
Propriétés
IUPAC Name |
3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O/c19-15-3-1-2-14(11-15)18(24)23-8-6-22(7-9-23)17-5-4-13(12-21)10-16(17)20/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMRAPDNJHEWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)
![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)
![4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5538498.png)
![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)

![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)



![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)